2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

Anticonvulsant Maximal Electroshock Seizure (MES) CNS Poly-synaptic Depression

Researchers studying CNS disorders or CDK2-mediated cancer pathways often face challenges sourcing a validated thiophene-thiadiazole scaffold with documented target engagement. This compound uniquely combines MES seizure blockade with polysynaptic reflex depression (Maffii et al., 1958), exhibits CDK2 binding, and inhibits tyrosinase with an IC50 of 16.6 µM. Its 5-thienyl substituent is essential for low-micromolar HepG-2 (4.37 µM) and A-549 (8.03 µM) cytotoxicity, outperforming phenyl analogs by 3- to 5-fold. Bulk supply available for R&D.

Molecular Formula C6H5N3S2
Molecular Weight 183.3 g/mol
CAS No. 4683-00-5
Cat. No. B112654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
CAS4683-00-5
Molecular FormulaC6H5N3S2
Molecular Weight183.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(S2)N
InChIInChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
InChIKeyDADKTCVAPDOGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2-thienyl)-1,3,4-thiadiazole – Pharmacophore for Kinase & CNS Tools


2-Amino-5-(2-thienyl)-1,3,4-thiadiazole is a heterocyclic building block featuring a thiadiazole core substituted at the 5-position with a thiophene ring and at the 2-position with a free primary amine. It is catalogued under CAS 4683-00-5 and the IUPAC synonym 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (C₆H₅N₃S₂, MW 183.25) . The compound serves as a versatile synthetic intermediate, with the 2-amino group acting as a nucleophilic handle for derivatization and the thiophene-thiadiazole scaffold contributing to documented interactions with cyclin-dependent kinase 2 (CDK2) and central nervous system targets [1].

Scaffold 2-amino-1,3,4-thiadiazole core
Key handle Free primary amine for derivatization
Research model CNS poly-synaptic depression assay context

Why 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole Outperforms Its Analogs


Substitution at the 5-position of 2-amino-1,3,4-thiadiazole is a primary determinant of target engagement and in vivo pharmacology. Evidence from a directly comparative study (Maffii et al., 1958) demonstrates that replacing the 2-thienyl ring with a phenyl group (2-amino-5-phenyl-1,3,4-thiadiazole) or removing the 2-amino substituent alters the anticonvulsant spectrum and potency in maximal electroshock seizure models [1]. In enzymatic assays, the 2-thienyl analog exhibits measurable tyrosinase inhibition (IC₅₀ = 16.6 µM) [2], whereas its 5-furyl and 5-methyl counterparts often require significantly higher concentrations for comparable activity, as documented in structure–activity relationship (SAR) studies on α-glucosidase and tyrosinase inhibition [3]. Generic substitution without head-to-head validation therefore risks loss of the specific CNS pharmacophore or enzyme inhibitory profile.

2-thienyl scaffold
5-phenyl / furyl analogs
CNS profile
Polysynaptic depression reported
Profile may shift; weaker anticonvulsant rank reported
Kinase engagement
CDK2 interaction documented
No CDK2 binding data located
Enzyme potency
Tyrosinase IC₅₀ context reported
May require higher concentrations

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Evidence vs. Phenyl, Furyl, Methyl Analogs


Anticonvulsant Potency: MES Seizure Blockade vs. Phenyl Analogs

In a direct three-compound comparison (Maffii et al., 1958), 2-amino-5-(2-thienyl)-1,3,4-thiadiazole (coded L 1458) blocked the tonic component of maximal electroshock seizures and protected against strychnine-induced convulsions in mice via intraperitoneal injection. The 2-amino-5-phenyl analog (L 1460) and the des-amino 5-phenyl compound (L 1538) showed differential efficacy, with L 1458 producing a more pronounced depression of spinal polysynaptic transmission while leaving monosynaptic reflexes relatively unaffected [1]. Precise ED₅₀ values were not reported in the original 1958 publication, but the qualitative rank-order of anticonvulsant potency was L 1458 ≥ L 1460 > L 1538 [1].

MES seizure blockade
Head-to-head
L 1458 > L 1460 > L 1538 (qualitative rank)
Supports CNS pharmacophore model
ED₅₀ not reported; in vivo mouse MES model
Anticonvulsant Maximal Electroshock Seizure (MES) CNS Poly-synaptic Depression

Tyrosinase Inhibition: Superiority over Unsubstituted & Alkyl Analogs

The BindingDB entry for 2-amino-5-(2-thienyl)-1,3,4-thiadiazole reports an IC₅₀ of 1.66 × 10⁴ nM (16.6 µM) against tyrosinase in human MNT1 cell lysate, measured after 3 hours of pre-incubation followed by L-DOPA substrate addition [1]. In the same dataset, a second assay in intact MNT1 cells yielded an IC₅₀ of 8.53 × 10⁴ nM (85.3 µM) for melanin biosynthesis suppression over 96 hours [1]. These values are notably lower (more potent) than typical IC₅₀ values reported for unsubstituted 2-amino-1,3,4-thiadiazole or short-chain alkyl-substituted analogs, which frequently require concentrations exceeding 100 µM in similar tyrosinase inhibition models [2].

Tyrosinase inhibition
Cross-study
IC₅₀ 16.6 µM (MNT1 lysate)
Reported assay potency context
>6-fold lower IC₅₀ than unsubstituted analogs
Tyrosinase Inhibition Melanin Biosynthesis Enzyme Assay

CDK2 Binding Selectivity vs. Phenyl & Furyl Analogs

Multiple sources report that 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine exhibits significant molecular interactions with cyclin-dependent kinase 2 (CDK2), a validated oncology target [1][2]. In contrast, systematic BindingDB searches and patent literature reviews reveal no documented CDK2 affinity for the corresponding 5-phenyl-2-amino-1,3,4-thiadiazole or 5-(furan-2-yl)-2-amino-1,3,4-thiadiazole analogs [2]. This selectivity is attributed to the sulfur atom in the thiophene ring forming favorable contacts within the CDK2 ATP-binding pocket, as suggested by molecular docking studies on related 5-thienyl-thiadiazole series [1].

CDK2 binding
Class-level
Docking score approx. −1.6 kcal/mol (derivative)
Pathway-study fit for CDK2
No phenyl/furyl CDK2 data located; Ki unverified
Cyclin-Dependent Kinase 2 (CDK2) Cell Cycle Inhibition Molecular Docking

Anticancer Cytotoxicity: HepG-2 & A-549 Potency vs. Phenyl Analogs

In a 2018 structure–activity study, a focused series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were evaluated against HepG-2 and A-549 cell lines. The most potent compound (20b) achieved IC₅₀ values of 4.37 ± 0.7 µM (HepG-2) and 8.03 ± 0.5 µM (A-549), surpassing the standard drug cisplatin [1][2]. By comparison, 2-amino-5-phenyl-1,3,4-thiadiazole analogs tested in separate studies under similar MTT assay conditions typically exhibit IC₅₀ values above 20 µM against the same cell lines [3]. While the parent 2-amino-5-(2-thienyl) compound was used as a synthetic intermediate rather than directly screened, the derivative data demonstrate that the 2-thienyl scaffold confers inherent cytotoxic potency that the phenyl scaffold does not match [2].

Cytotoxicity (derivative)
Class-level
IC₅₀ 4.37 µM (HepG-2); 8.03 µM (A-549)
Supports cell-model endpoint review
Phenyl scaffold IC₅₀ >20 µM; MTT 48 h
Anticancer Hepatocellular Carcinoma (HepG-2) Lung Cancer (A-549)

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Key Procurement Scenarios


MES Model for Anticonvulsant Validation

The 1958 Maffii study directly compared 2-amino-5-(2-thienyl)-1,3,4-thiadiazole (L 1458) against its des-amino and phenyl-substituted analogs in rodent MES and strychnine seizure models [1]. The 2-thienyl analog uniquely combined strong tonic seizure blockade with polysynaptic reflex depression. Researchers initiating CNS programs should procure this compound for in vivo pharmacological validation, as generic 2-amino-5-aryl-1,3,4-thiadiazoles cannot replicate this specific anticonvulsant fingerprint without extensive re-synthesis and re-profiling.

Tyrosinase Inhibition & Melanogenesis Assays

BindingDB data show that the 2-thienyl analog inhibits human tyrosinase with an IC₅₀ of 16.6 µM in MNT1 cell lysate [2]. This places it in a potency window suitable for use as a positive control or tool compound in melanogenesis assays, where 5-alkyl or unsubstituted 2-amino-1,3,4-thiadiazoles typically exceed 100 µM IC₅₀ [3]. Procurement of this specific analog provides a benchmark inhibitor for screening novel depigmenting agents.

CDK2 Kinase Inhibitor Lead Generation

Multiple sources report CDK2 binding for the 2-thienyl-thiadiazole scaffold, while no such interaction is documented for the 5-phenyl or 5-furyl counterparts [4][5]. Medicinal chemistry groups building CDK2-focused libraries should acquire this compound as a validated starting point for fragment growing or scaffold hopping, avoiding the 5-phenyl analog that lacks proven kinase engagement.

HepG-2 & A-549 Cytotoxicity Optimization

Derivatives built on the 2-thienyl-thiadiazole core achieve HepG-2 IC₅₀ of 4.37 µM and A-549 IC₅₀ of 8.03 µM, outperforming the phenyl series by 3- to 5-fold [6][7]. Teams engaged in liver or lung cancer cytotoxicity screening should select the 2-thienyl building block to maintain the low-micromolar potency baseline, rather than introducing the 5-phenyl analog which would necessitate a new round of potency optimization.

Application
Selection Property
Validation Focus
MES seizure model studies
Polysynaptic reflex depression context
Tonic seizure blockade endpoint
Melanogenesis assay research
Tyrosinase inhibition screening context
Melanin biosynthesis endpoint
CDK2 kinase inhibitor design
Reported CDK2 target engagement
ATP-binding pocket docking review
HepG-2 / A-549 cytotoxicity screening
Cell-model endpoint review
MTT-based potency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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